molecular formula C22H19N7O3 B2704549 6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396637-14-1

6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2704549
CAS No.: 1396637-14-1
M. Wt: 429.44
InChI Key: JDRXIXRDJQJIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a triazolopyrazine ring. Imidazole rings are found in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Triazolopyrazines are less common, but they are a type of azole, which is a class of compounds that includes many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via the methylene (CH2) bridge. The methoxyphenyl and methylbenzimidazole groups would likely be added in separate reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and triazolopyrazine rings would contribute to the rigidity of the molecule, while the methoxyphenyl and methylbenzimidazole groups could potentially participate in various interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring can act as both a base and an acid, making it amphoteric . The methoxy group on the phenyl ring could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make it more polar, and therefore more soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound is related to various synthesized compounds with potential pharmacological applications. For instance, Abdelhamid, Fahmi, and Alsheflo (2012) synthesized derivatives containing the benzofuran moiety, including pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to the compound of interest. These derivatives were created through reactions involving diazotized heterocyclic amines and other compounds, highlighting the versatile synthetic routes applicable to such chemicals (Abdelhamid, Fahmi, & Alsheflo, 2012).

Biological Activities

Research by Bassyouni et al. (2012) explored the synthesis of derivatives with similar structures, examining their antioxidant and antimicrobial activities. This research demonstrates the potential biological applications of such compounds, including their interactions with biological targets and the possible outcomes, such as antioxidant effects (Bassyouni et al., 2012).

Antiviral Applications

Hebishy, Salama, and Elgemeie (2020) conducted a study on the synthesis of benzamide-based 5-aminopyrazoles and related derivatives, revealing significant antiviral activities against the H5N1 influenza virus. This indicates the potential use of structurally similar compounds in antiviral research and therapy (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain imidazole rings work by inhibiting the production of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly as a pharmaceutical. Additional studies could also be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

6-(2-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-28-16-9-5-4-8-14(16)24-18(28)11-23-21(30)19-20-22(31)25-15(12-29(20)27-26-19)13-7-3-6-10-17(13)32-2/h3-10,12H,11H2,1-2H3,(H,23,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRXIXRDJQJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=C4C(=O)NC(=CN4N=N3)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.